molecular formula C20H27N3O3 B5555050 N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide

N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide

Cat. No. B5555050
M. Wt: 357.4 g/mol
InChI Key: RSGCJFWXFHLLLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide often involves multi-step reactions, starting with the formation of oxadiazole rings from precursors through cyclization reactions. For example, synthesis from 3-(4-carboxy)phenylsydnone using one-pot ring conversion reactions has been demonstrated to produce N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides with significant antimicrobial activity (Latthe & Badami, 2007).

Molecular Structure Analysis

Molecular structure analysis of compounds containing oxadiazole rings reveals their potential for interaction with biological targets due to the electron-rich nature of the oxadiazole ring. The crystal structure of similar compounds, like 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, has been determined by X-ray diffraction studies, showing significant hydrogen bonding and π-π interactions (Sharma et al., 2016).

Chemical Reactions and Properties

Compounds containing the 1,2,4-oxadiazole moiety engage in various chemical reactions, particularly those involving nucleophilic attack due to the electron-deficient nature of the oxadiazole ring. For instance, the formation of 3-oxo-4-amino-1,2,3-oxadiazole from benzyl cyanide under specific conditions illustrates the reactivity of the oxadiazole ring and its derivatives in forming new bonds and structures (Bohle & Perepichka, 2009).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. For instance, the crystal structure of related compounds can reveal information about molecular packing, hydrogen bonding patterns, and potential for forming supramolecular structures, which is essential for designing materials with specific properties (Sharma et al., 2016).

Chemical Properties Analysis

The chemical properties of N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide and similar compounds, such as their reactivity, stability, and interactions with other molecules, are determined by their functional groups and molecular structure. The presence of the oxadiazole ring, for instance, contributes to the compound's electron-accepting properties, which can influence its reactivity in various chemical reactions (Bohle & Perepichka, 2009).

Scientific Research Applications

Heterocyclic Chemistry and Synthesis Applications

The synthesis and reactions of compounds containing the 1,2,4-oxadiazole moiety, such as N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide, are of significant interest in the field of heterocyclic chemistry. These compounds are synthesized through various methods, including the reaction of N-benzoylthioamides with hydrazines and hydroxylamine to form 1H-1,2,4-triazoles and 1,2,4-oxadiazoles respectively. This area of research is pivotal for the development of novel heterocyclic compounds with potential applications in materials science and pharmaceuticals (Whitfield & Papadopoulos, 1981).

Anticancer Activity

Compounds featuring the 1,2,4-oxadiazole ring have been explored for their anticancer properties. A series of substituted benzamides, including structures related to N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide, demonstrated moderate to excellent anticancer activity against several cancer cell lines. This suggests that modifications to the 1,2,4-oxadiazole core could lead to potent anticancer agents (Ravinaik et al., 2021).

Chemical Reactions and Transformations

The reactivity of compounds containing the 1,2,4-oxadiazole ring, similar to the compound , is a subject of interest for organic synthesis. For instance, the reaction of benzamide oxime with N, N'-dicyclohexylcarbodiimide leads to the formation of 5-cyclohexylamino-3-phenyl-1,2,4-oxadiazole, showcasing the potential of such compounds in synthesizing complex heterocycles with varied biological activities (Kawashima & Tabei, 1986).

Solid-Phase Synthesis

The solid-phase synthesis of 1,2,4-oxadiazoles represents a significant advancement in the field of combinatorial chemistry, allowing for the rapid generation of compound libraries. This methodology has been applied to the synthesis of 3,5-substituted 1,2,4-oxadiazoles, demonstrating the versatility and efficiency of solid-phase techniques in producing compounds with potential therapeutic applications (Sams & Lau, 1999).

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazole derivatives depends on their specific structure and the target they interact with. They have been found to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .

Safety and Hazards

The safety and hazards of 1,2,4-oxadiazole derivatives depend on their specific structure. Some 1,2,4-oxadiazole derivatives may cause skin and eye irritation .

Future Directions

The 1,2,4-oxadiazole moiety is a promising scaffold in drug discovery, and researchers are actively exploring its potential in the development of new drugs . Future research may focus on the design and synthesis of new 1,2,4-oxadiazole derivatives with improved potency and selectivity for specific targets.

properties

IUPAC Name

N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-20(2,25)11-10-14-6-5-9-16(12-14)18(24)21-13-17-22-19(26-23-17)15-7-3-4-8-15/h5-6,9,12,15,25H,3-4,7-8,10-11,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGCJFWXFHLLLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)NCC2=NOC(=N2)C3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.